Cyclohexyl methanesulfinate

Description

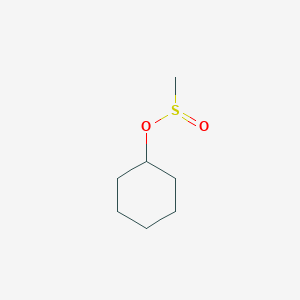

Cyclohexyl methanesulfinate is an organosulfur compound characterized by a cyclohexyl group bonded to a methanesulfinate moiety (CH₃SO₂⁻). It serves as a sulfoxylate equivalent in organic synthesis, enabling the modular preparation of sulfones and sulfonamides via nucleophilic substitution or oxidation pathways . The compound’s structure combines the lipophilic cyclohexyl group with the electrophilic sulfinate group, making it a versatile reagent for introducing sulfonyl functionalities into target molecules.

Properties

CAS No. |

116544-91-3 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

cyclohexyl methanesulfinate |

InChI |

InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

UYXKOGPKSZSLHL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.

Reduction: Reduction reactions can convert it back to cyclohexanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Cyclohexyl methanesulfonate.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl methanesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.

Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cyclohexyl methanesulfinate with structurally or functionally related sulfur-containing and cyclohexyl-bearing compounds.

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Comparisons:

Reactivity :

- This compound exhibits moderate electrophilicity, enabling sulfonyl group transfer in synthetic pathways . In contrast, methanesulfinyl chloride (CH₃SOCl) is far more reactive, participating in rapid chlorination and sulfoxide formation but requiring stringent moisture-free conditions .

- Cyclohexyl mercaptan (C₆H₁₁SH) is nucleophilic, forming disulfides or metal thiolates, whereas sulfinates like this compound act as electrophiles .

Applications: this compound is specialized for sulfone/sulfonamide synthesis, while cyclohexane-1,2-diyldimethanediyl dimethanesulfonate serves as a crosslinker in polymer chemistry due to its dual sulfonate groups . Cyclohexyl methylphosphonate, a phosphorus analog, is utilized in flame retardants and organophosphate agents, highlighting the divergent utility of sulfur vs. phosphorus in functional groups .

Phosphonates such as cyclohexyl methylphosphonate pose higher toxicity risks, necessitating strict exposure controls .

Research Findings and Data Gaps

- Synthetic Efficiency: this compound achieves sulfone yields >70% in optimized reactions, comparable to silyloxymethanesulfinate derivatives but with improved solubility in nonpolar solvents .

- Thermal Stability : this compound decomposes above 150°C, similar to other sulfinate esters, whereas sulfides (e.g., cyclohexyl hexyl sulfide) remain stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.